4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
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Overview
Description
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pentyloxy-substituted phenyl group through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-butylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate depends on its interaction with molecular targets. In biochemical systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl rings may interact with aromatic receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Butylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(propoxy)phenyl]prop-2-enoate
Uniqueness
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as solubility, reactivity, and interaction with biological targets. The length and structure of the alkoxy group can significantly influence the compound’s behavior in various applications, making it distinct from its analogs with shorter or different alkoxy groups.
Properties
CAS No. |
51572-60-2 |
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Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-butylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-3-5-7-19-26-22-14-9-21(10-15-22)13-18-24(25)27-23-16-11-20(12-17-23)8-6-4-2/h9-18H,3-8,19H2,1-2H3 |
InChI Key |
YAXHKAIMVGUEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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